1-Methyl-2-(2-nitroethenyl)benzene
Overview
Description
1-Methyl-2-(2-nitroethenyl)benzene, also known as 2-methyl-beta-nitrostyrene, is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound is characterized by a benzene ring substituted with a methyl group and a nitroethenyl group, making it a nitroalkene derivative. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Methyl-2-(2-nitroethenyl)benzene can be synthesized through several methods. One common synthetic route involves the condensation of 2-methylbenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically proceeds under mild conditions, yielding the desired nitroalkene product.
Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Methyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Common reagents used in these reactions include nitric acid, sulfuric acid, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitroalkene derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-nitroethenyl)benzene involves its reactivity as a nitroalkene. The nitro group is an electron-withdrawing group, which makes the compound susceptible to nucleophilic attack. In electrophilic aromatic substitution reactions, the nitro group directs incoming electrophiles to the meta position on the benzene ring . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Methyl-2-(2-nitroethenyl)benzene can be compared with other nitroalkene derivatives, such as:
2-Nitrostyrene: Similar structure but lacks the methyl group on the benzene ring.
1-Methyl-2-nitrobenzene: Similar structure but lacks the ethenyl group.
2-Methyl-3-nitrostyrene: Similar structure but with different substitution patterns on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-methyl-2-[(E)-2-nitroethenyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOATZZMHBCWHOJ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879771 | |
Record name | 2-METHYL-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34222-71-4 | |
Record name | 2-METHYL-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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